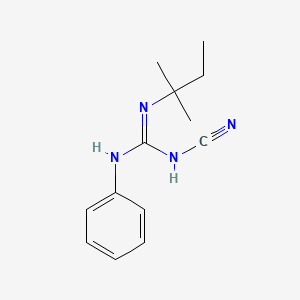
Guanidine, 2-cyano-1-tert-pentyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 2-cyano-1-tert-pentyl-3-phenyl-: is a compound belonging to the guanidine family, which is known for its versatile functional groups. Guanidines are widely recognized for their biological activities and applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A sequential one-pot approach can be used to synthesize N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines.
Guanylation of Amines: Various amines can be guanylated using cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water. This method is practical for substrates that dissolve only in aqueous solutions.
Industrial Production Methods:
Copper-Catalyzed Synthesis: An operationally simple and rapid copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines is performed in the presence of potassium carbonate, a catalytic amount of copper(II) chloride dihydrate, bipyridine, and oxygen.
Photocatalytic Guanylation: Ru(bpy)3Cl2 as a photocatalyst enables the conversion of various thioureas to the corresponding guanidines in a mixture of water and ethanol at room temperature under visible light irradiation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanidines can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of guanidines can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Oxidized guanidine derivatives.
Reduction: Reduced guanidine derivatives.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
Chemistry:
Organocatalysis: Guanidines serve as valuable scaffolds in organocatalysis due to their ability to form hydrogen bonds and their high basicity.
Synthesis of Heterocycles: Guanidines are precursors for the synthesis of various heterocyclic compounds.
Biology:
DNA Minor Groove Binders: Guanidines can bind to the minor groove of DNA, influencing gene expression and protein-DNA interactions.
Kinase Inhibitors: Guanidines have been explored as potential kinase inhibitors, targeting specific kinases involved in disease pathways.
Medicine:
Pharmaceuticals: Guanidines are key structures in many pharmaceuticals, playing roles in various biological functions.
Therapeutic Agents: Guanidines have been investigated for their potential as therapeutic agents in treating diseases such as cancer and neurodegenerative disorders.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Ureas: Although less commonly used, ureas can also serve as guanidine precursors.
Cyanamides: Cyanamides are used in the synthesis of guanidines and share similar reactivity.
Uniqueness:
Functional Group Diversity:
Properties
CAS No. |
67026-92-0 |
|---|---|
Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-cyano-2-(2-methylbutan-2-yl)-3-phenylguanidine |
InChI |
InChI=1S/C13H18N4/c1-4-13(2,3)17-12(15-10-14)16-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H2,15,16,17) |
InChI Key |
CTIWEVBJBPCNSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N=C(NC#N)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















